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molecular formula C10H12INO B1465213 4-(3-Iodophenyl)morpholine CAS No. 291533-82-9

4-(3-Iodophenyl)morpholine

Cat. No. B1465213
M. Wt: 289.11 g/mol
InChI Key: ZACIRAVARVYABO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07902239B2

Procedure details

To a solution of 1,3-diiodobenzene (5.05 g, 15.3 mmol) in isopropanol (16 mL) under nitrogen was added morpholine (1.33 g, 1.33 mL, 15.3 mmol), potassium phosphate (6.50 g, 30.6 mmol), ethylene glycol (1.90 g, 1.70 mL, 30.6 mmol) and copper (I) iodide (146 mg, 0.765 mmol). The mixture was heated at 80° C. for 15 h, and then cooled to room temperature. The solids were removed by filtration and the solution was concentrated. The residue was purified by silica gel column chromatograghy eluted with EtOAc:hexanes (5 to 25% EtOAc) to give 4-(3-iodo-phenyl)-morpholine (1.81 g, 41%) as a colorless oil. MS (ES+): m/z=290.0; 1H NMR (CDCl3, 500 MHz): δ 3.15 (t, 4H), 3.85 (t, 4H), 6.87 (dd, 1H), 6.96-7.00 (m, 1H), 7.20 (d, 1H), 7.22-7.25 (m, 1H).
Quantity
5.05 g
Type
reactant
Reaction Step One
Quantity
1.33 mL
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Name
copper (I) iodide
Quantity
146 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([I:8])[CH:3]=1.[NH:9]1[CH2:14][CH2:13][O:12][CH2:11][CH2:10]1.P([O-])([O-])([O-])=O.[K+].[K+].[K+].C(O)CO>C(O)(C)C.[Cu]I>[I:8][C:4]1[CH:3]=[C:2]([N:9]2[CH2:14][CH2:13][O:12][CH2:11][CH2:10]2)[CH:7]=[CH:6][CH:5]=1 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
5.05 g
Type
reactant
Smiles
IC1=CC(=CC=C1)I
Name
Quantity
1.33 mL
Type
reactant
Smiles
N1CCOCC1
Name
potassium phosphate
Quantity
6.5 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
1.7 mL
Type
reactant
Smiles
C(CO)O
Name
Quantity
16 mL
Type
solvent
Smiles
C(C)(C)O
Name
copper (I) iodide
Quantity
146 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The solids were removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatograghy
WASH
Type
WASH
Details
eluted with EtOAc

Outcomes

Product
Name
Type
product
Smiles
IC=1C=C(C=CC1)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.81 g
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 40.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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